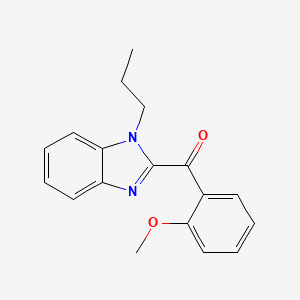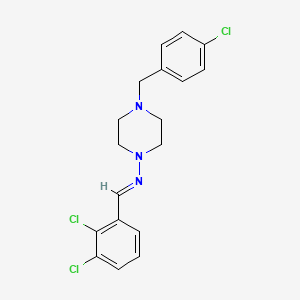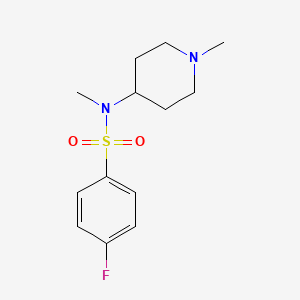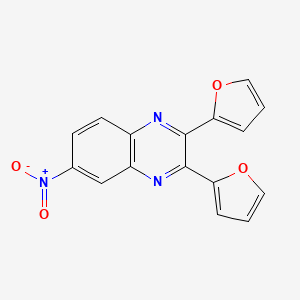
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as PBM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBM belongs to the family of benzimidazole derivatives and has been synthesized using several methods. The purpose of
Wirkmechanismus
The mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been suggested that (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may act by inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have several biochemical and physiological effects, including reducing oxidative stress, modulating inflammation, and inhibiting cell proliferation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is also relatively easy to synthesize, making it readily available for use in research. However, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone and to investigate its potential toxicity in vivo.
Conclusion:
Overall, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods and has been studied for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, but also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route. There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent.
Synthesemethoden
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide, which is then treated with o-phenylenediamine to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. Another method involves the reaction of 2-methoxybenzoyl chloride with 1-propyl-1H-benzimidazole to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use in combination with other drugs has shown promising results in cancer treatment. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILTSRYGZBDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)



![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)


![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)